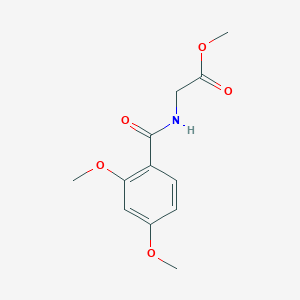![molecular formula C14H10N2O5 B5772984 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5772984.png)
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid, also known as CPAA, is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid is not fully understood. However, it has been proposed that 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid inhibits the activity of COX-2 by binding to its active site. 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to form hydrogen bonds with the amino acid residues in the active site of COX-2, thereby preventing the binding of arachidonic acid, a substrate of COX-2.
Biochemical and Physiological Effects:
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been found to reduce the production of prostaglandins, which are mediators of inflammation. Additionally, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid is its ability to form self-assembled monolayers on various substrates, making it a useful tool for surface modification and nanotechnology applications. Additionally, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to be a useful fluorescent probe for studying protein-ligand interactions.
However, one of the limitations of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid. One area of research could focus on the development of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid-based anti-inflammatory and anti-cancer drugs. Additionally, further studies could be conducted to elucidate the mechanism of action of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid and its binding interactions with enzymes. Finally, research could be conducted to improve the solubility of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid in water, which could expand its potential applications in various fields.
Synthesemethoden
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. The resulting compound is then reacted with pyridine-2-carboxylic acid to form 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid. The synthesis of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid can be achieved through various methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been extensively studied for its potential applications in various fields. In the field of medicine, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In the field of biochemistry, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been used as a fluorescent probe to study protein-ligand interactions. 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been found to bind to the active site of enzymes, making it a useful tool for studying enzyme kinetics and mechanism of action.
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has also been studied for its potential applications in materials science. 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to form self-assembled monolayers on various substrates, making it a potential candidate for surface modification and nanotechnology applications.
Eigenschaften
IUPAC Name |
3-[(4-carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-12(10-2-1-7-15-11(10)14(20)21)16-9-5-3-8(4-6-9)13(18)19/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOJRHLDNZDAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5772916.png)
![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)
![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)



![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)
![N-ethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5772994.png)


![N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5773014.png)